molecular formula C18H14N2O B10842007 2-Naphthalen-1-ylmethyl-1,2-dihydro-indazol-3-one

2-Naphthalen-1-ylmethyl-1,2-dihydro-indazol-3-one

Katalognummer B10842007
Molekulargewicht: 274.3 g/mol
InChI-Schlüssel: SXKBSXCUDSHBDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Naphthalen-1-ylmethyl-1,2-dihydro-indazol-3-one is a compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The structure of this compound consists of a naphthalene ring attached to a dihydro-indazole moiety, making it a unique and potentially valuable compound in medicinal chemistry.

Vorbereitungsmethoden

The synthesis of 2-Naphthalen-1-ylmethyl-1,2-dihydro-indazol-3-one can be achieved through various synthetic routes. One common method involves the reaction of naphthalene-1-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to produce the indazole derivative . The reaction conditions typically involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the cyclization process.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

2-Naphthalen-1-ylmethyl-1,2-dihydro-indazol-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides for substitution reactions .

    Oxidation: The compound can be oxidized to form the corresponding indazole-3-one derivative.

    Reduction: Reduction of the compound can lead to the formation of dihydro-indazole derivatives.

    Substitution: Substitution reactions can introduce various functional groups onto the naphthalene or indazole rings, leading to the formation of diverse derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole-3-one derivatives, while substitution reactions can produce a wide range of functionalized indazole compounds .

Wirkmechanismus

The mechanism of action of 2-Naphthalen-1-ylmethyl-1,2-dihydro-indazol-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent .

Additionally, the compound may interact with other molecular targets, such as receptors and signaling pathways, to exert its biological effects. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Eigenschaften

Molekularformel

C18H14N2O

Molekulargewicht

274.3 g/mol

IUPAC-Name

2-(naphthalen-1-ylmethyl)-1H-indazol-3-one

InChI

InChI=1S/C18H14N2O/c21-18-16-10-3-4-11-17(16)19-20(18)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11,19H,12H2

InChI-Schlüssel

SXKBSXCUDSHBDF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C(=O)C4=CC=CC=C4N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.